Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate
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Overview
Description
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of propanoic acid and contains an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate typically involves the reaction of 2-amino-5-chlorobenzene with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-[(2-amino-4-chlorophenyl)amino]propanoate
- Methyl 3-[(2-amino-6-chlorophenyl)amino]propanoate
Uniqueness
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate is unique due to the specific positioning of the amino and chlorophenyl groups, which can influence its reactivity and interactions with biological molecules. This unique structure can result in distinct biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
methyl 3-(2-amino-5-chloroanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)4-5-13-9-6-7(11)2-3-8(9)12/h2-3,6,13H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHXCFJKVRGMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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